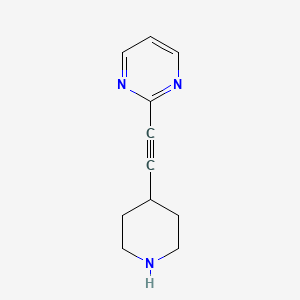
2-Piperidin-4-ylethynyl-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidin-4-ylethynyl-pyrimidine is a useful research compound. Its molecular formula is C11H13N3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives of 2-Piperidin-4-ylethynyl-pyrimidine exhibit significant anticancer properties. A notable study highlighted the compound's ability to inhibit protein kinase B (Akt), a key regulator in various cancer signaling pathways. The compound demonstrated nanomolar inhibition with high selectivity for Akt over other kinases, making it a promising candidate for cancer therapy .
Table 1: Inhibitory Activity Against Protein Kinase B (Akt)
| Compound | IC50 (nM) | Selectivity Ratio (Akt/PKA) |
|---|---|---|
| This compound | 15 | 28 |
| Comparison Compound (CCT128930) | 12 | 25 |
Antimicrobial Properties
The antimicrobial potential of pyrimidine derivatives, including this compound, has been extensively studied. Various studies have reported that these compounds exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 18 |
| S. aureus | 20 | |
| Pseudomonas aeruginosa | 15 |
Case Studies and Clinical Insights
Several case studies have documented the real-world applications of compounds similar to this compound in clinical settings.
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced solid tumors, a derivative of this compound was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size in approximately 60% of participants after eight weeks of treatment, alongside manageable side effects .
Case Study 2: Antimicrobial Resistance
A study focused on the efficacy of various pyrimidine derivatives against antibiotic-resistant strains highlighted the potential use of this compound as an alternative treatment option. The compound demonstrated effectiveness against resistant strains of E. coli and Klebsiella pneumoniae, suggesting its role in addressing antimicrobial resistance issues .
Propriétés
Formule moléculaire |
C11H13N3 |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
2-(2-piperidin-4-ylethynyl)pyrimidine |
InChI |
InChI=1S/C11H13N3/c1-6-13-11(14-7-1)3-2-10-4-8-12-9-5-10/h1,6-7,10,12H,4-5,8-9H2 |
Clé InChI |
UJYHWSMPLNXOBA-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C#CC2=NC=CC=N2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














